molecular formula C19H36 B14136227 (trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 96624-43-0

(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)

Katalognummer: B14136227
CAS-Nummer: 96624-43-0
Molekulargewicht: 264.5 g/mol
InChI-Schlüssel: HKQSPACRMWYANG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) is a compound that belongs to the family of cyclohexanes, which are known for their unique structural properties and diverse applications in various fields. This compound is characterized by its two cyclohexane rings connected by a single bond, with ethyl and pentyl groups attached to the rings in a trans configuration. The trans configuration indicates that the substituents are on opposite sides of the cyclohexane rings, which can influence the compound’s physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) can be achieved through several methods One common approach involves the use of cyclohexane derivatives as starting materialsThis can be accomplished through a series of steps including condensation, tautomerization, conjugate addition, and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of (trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can be crucial in achieving efficient production. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, may be employed to minimize the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of the ethyl and pentyl groups as well as the trans configuration of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cyclohexanones or cyclohexanols, while reduction can yield fully saturated cyclohexane derivatives. Substitution reactions can result in halogenated cyclohexanes .

Wissenschaftliche Forschungsanwendungen

(trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a model compound for studying the behavior of cyclohexane derivatives in biological systems. Additionally, its unique structural properties make it useful in the development of new materials and pharmaceuticals .

Wirkmechanismus

The mechanism by which (trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) exerts its effects depends on its interactions with molecular targets and pathways. The trans configuration of the compound can influence its binding affinity to specific receptors or enzymes. For example, the compound may interact with hydrophobic pockets in proteins, leading to changes in protein conformation and activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (trans,trans)-4-Ethyl-4’-pentyl-1,1’-bi(cyclohexane) lies in its specific combination of substituents and trans configuration. This unique structure can result in distinct physical and chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

96624-43-0

Molekularformel

C19H36

Molekulargewicht

264.5 g/mol

IUPAC-Name

1-ethyl-4-(4-pentylcyclohexyl)cyclohexane

InChI

InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3

InChI-Schlüssel

HKQSPACRMWYANG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.